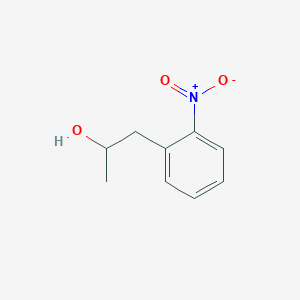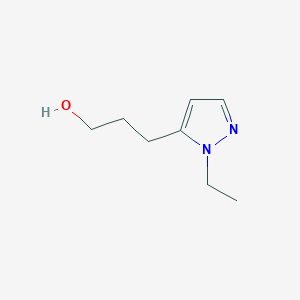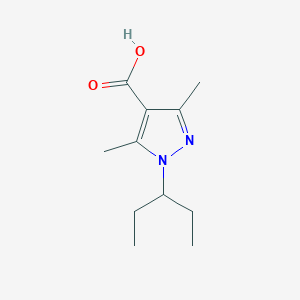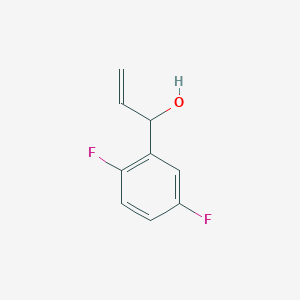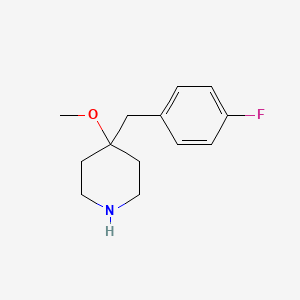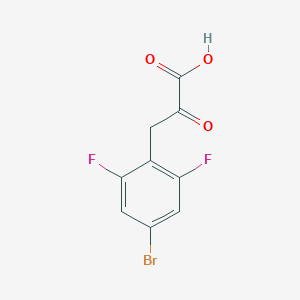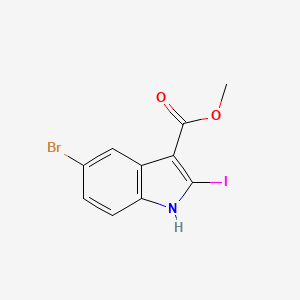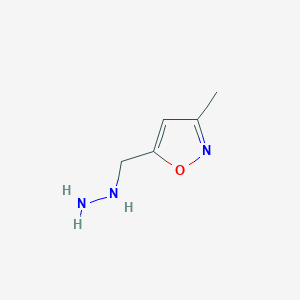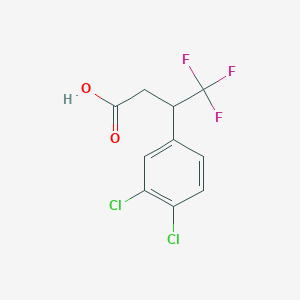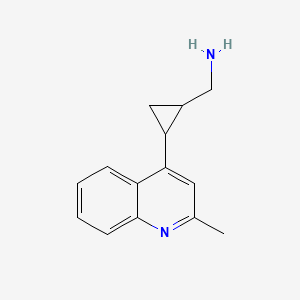
(2-(2-Methylquinolin-4-yl)cyclopropyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(2-Methylquinolin-4-yl)cyclopropyl)methanamine is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol It features a quinoline ring system, which is a fused ring structure containing a benzene ring and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinoline derivatives is the Doebner–von Miller reaction, which involves the condensation of aniline derivatives with β-ketoesters in the presence of an acid catalyst .
For the specific synthesis of (2-(2-Methylquinolin-4-yl)cyclopropyl)methanamine, the following steps can be employed:
Synthesis of 2-methylquinoline: This can be achieved through the Doebner–von Miller reaction using 2-methyl aniline and ethyl acetoacetate.
Cyclopropanation: The 2-methylquinoline can then be subjected to cyclopropanation using a suitable cyclopropylating agent such as diazomethane.
Amination: Finally, the cyclopropyl group can be functionalized with a methanamine group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
化学反应分析
Types of Reactions
(2-(2-Methylquinolin-4-yl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring and the cyclopropylmethanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under various conditions, including acidic or basic environments.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and cyclopropylmethanamine derivatives.
科学研究应用
(2-(2-Methylquinolin-4-yl)cyclopropyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2-(2-Methylquinolin-4-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes or receptors, affecting cellular processes and signaling pathways .
相似化合物的比较
Similar Compounds
2-Methylquinoline: A simpler analog without the cyclopropylmethanamine group.
Cyclopropylamine: Lacks the quinoline ring system.
Quinoline N-oxides: Oxidized derivatives of quinoline.
Uniqueness
(2-(2-Methylquinolin-4-yl)cyclopropyl)methanamine is unique due to the presence of both the quinoline ring system and the cyclopropylmethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
分子式 |
C14H16N2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC 名称 |
[2-(2-methylquinolin-4-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C14H16N2/c1-9-6-13(12-7-10(12)8-15)11-4-2-3-5-14(11)16-9/h2-6,10,12H,7-8,15H2,1H3 |
InChI 键 |
UYRLCNSQZZJIHR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3CC3CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




